1H-Pyrrole-1-ethanethiol, 2,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- is distinguished by the presence of two phenyl groups attached to the 2 and 5 positions of the pyrrole ring, and an ethanethiol group attached to the nitrogen atom.
Métodos De Preparación
The synthesis of 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- can be achieved through various synthetic routes. One common method involves the reaction of 2,5-diphenylpyrrole with ethanethiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding thiol or sulfide derivatives.
Substitution: The ethanethiol group can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include sulfoxides, sulfones, thiols, and substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound’s potential therapeutic properties are being investigated, including its ability to act as an antioxidant or anti-inflammatory agent. Its interactions with cellular pathways and molecular targets are also being explored.
Industry: In industrial applications, 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its ethanethiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their activity and function.
The compound’s interactions with cellular pathways are also of interest. For example, it may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation. By targeting specific enzymes and receptors, 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- can influence various physiological processes and potentially exert therapeutic effects.
Comparación Con Compuestos Similares
1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- can be compared with other similar compounds, such as:
2,5-Diphenyl-1H-pyrrole: This compound lacks the ethanethiol group, making it less reactive in certain chemical reactions. it shares similar structural features and can undergo similar types of reactions.
1H-Pyrrole-1-ethanethiol: This compound lacks the phenyl groups, which can significantly alter its chemical properties and reactivity. It may have different applications and biological activities compared to 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl-.
2,5-Diphenyl-1H-pyrrole-3-carboxylic acid:
The uniqueness of 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- lies in its combination of the pyrrole ring, phenyl groups, and ethanethiol group, which together confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
153687-06-0 |
---|---|
Fórmula molecular |
C18H17NS |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2-(2,5-diphenylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C18H17NS/c20-14-13-19-17(15-7-3-1-4-8-15)11-12-18(19)16-9-5-2-6-10-16/h1-12,20H,13-14H2 |
Clave InChI |
WXNQFSBDSXBSOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(N2CCS)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.